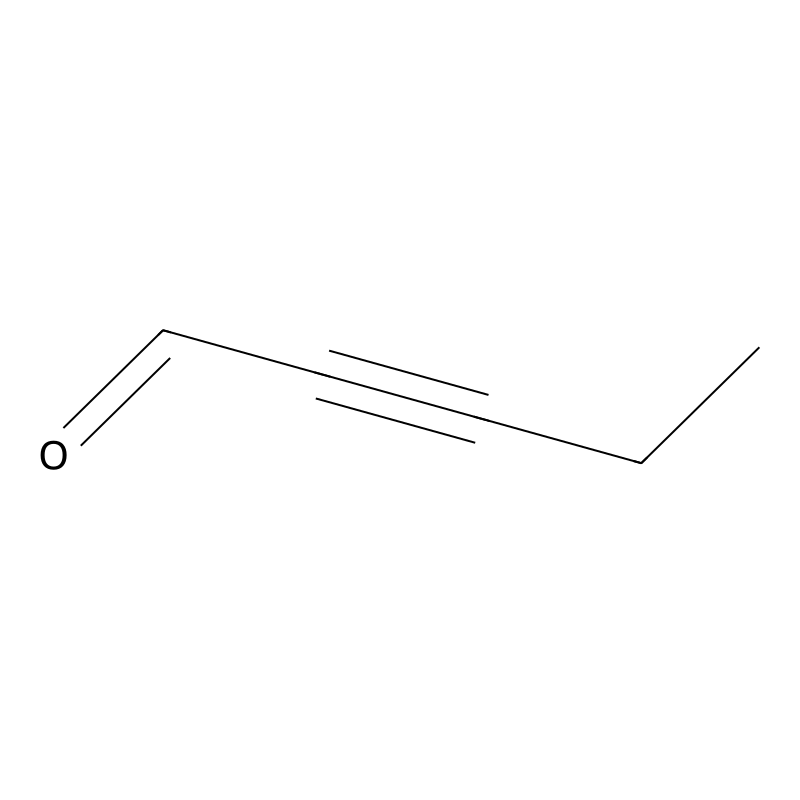

Pent-2-ynal

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Pent-2-ynal vapor pressure and volatility profile

Physical Property Data for Pent-2-ynal

The table below summarizes the available physical properties for this compound (CAS 55136-52-2). Please note that these are calculated properties, not experimentally verified values [1].

| Property | Value | Unit | Source |

|---|---|---|---|

| Enthalpy of Formation (ΔfH°gas) | 40.19 | kJ/mol | Joback Calculated Property |

| Gibbs Energy of Formation (ΔfG°) | 94.50 | kJ/mol | Joback Calculated Property |

| Boiling Point (Tboil) | 371.46 | K (98.31 °C) | Joback Calculated Property |

| Melting Point (Tfus) | 294.21 | K (21.06 °C) | Joback Calculated Property |

| Critical Temperature (Tc) | 570.89 | K (297.74 °C) | Joback Calculated Property |

| Critical Pressure (Pc) | 4665.71 | kPa | Joback Calculated Property |

| Critical Volume (Vc) | 0.294 | m³/kmol | Joback Calculated Property |

| Vapor Pressure (Pvap) at 25°C | 2.65 | mmHg | Chemsrc (for a derivative compound) [2] |

Temperature-Dependent Vapor Pressure

The following data, calculated using an equation with coefficients A=1.53978e+01, B=-3.77345e+03, C=-5.23920e+01, shows how the vapor pressure of this compound changes with temperature [1]. This is a key factor in assessing its volatility.

| Vapor Pressure (kPa) | Temperature (K) | Temperature (°C) |

|---|---|---|

| 1.33 | 302.12 | 28.97 |

| 2.94 | 315.94 | 42.79 |

| 6.01 | 329.76 | 56.61 |

| 11.46 | 343.58 | 70.43 |

| 20.62 | 357.40 | 84.25 |

| 35.26 | 371.23 | 98.08 |

| 57.65 | 385.05 | 111.90 |

| 90.64 | 398.87 | 125.72 |

| 137.64 | 412.69 | 139.54 |

| 202.67 | 426.51 | 153.36 |

Experimental Workflow for Property Analysis

The diagram below outlines a general methodology for determining and modeling the vapor pressure of a compound like this compound, which underpins the data in the search results.

Based on the search results, here is a breakdown of the implied methodology for obtaining vapor pressure data [1]:

Data Collection & Calculation: The core physical properties (boiling point, critical constants, etc.) were calculated using the Joback method [1]. This method estimates properties based on the molecular structure and functional groups of the compound.

Model Fitting: The calculated data points were used to fit a vapor pressure correlation equation. The search results specifically use the following form, which is common for representing vapor pressure:

ln(Pvp) = A + B / (T + C)

Where

Pvpis the vapor pressure,Tis the temperature in Kelvin, andA,B, andCare compound-specific coefficients that were provided [1].Validation & Reporting: The final step involves compiling the data and calculated coefficients into a report or database entry. The source notes that the data is "Joback Calculated Property," making its calculated nature clear to the user [1].

References

Documented Synthetic Application of Pent-2-ynal

The most direct application found involves the chemoselective hydrogenation of Pent-2-ynal to Pent-2-yn-1-ol using a specialized manganese-based catalyst [1]. This reaction is notable for its selectivity, preserving the alkyne (C≡C) bond while reducing only the aldehyde group.

Quantitative Data for the Hydrogenation of this compound [1]

| Parameter | Specification |

|---|---|

| Product | Pent-2-yn-1-ol |

| Catalyst | PN3–pincer Mn(II) complex (Mn1) |

| Catalyst Loading | 3 mol% |

| Pressure (H₂) | 27 bar |

| Solvent | MeOH |

| Yield | 80% |

| Chemoselectivity | Alkyne bond remained intact |

Detailed Experimental Protocol

The following methodology is adapted from the communication by Gholap et al. [1].

- Reaction Setup: In a typical experiment, the catalyst precursor Mn1 (3 mol%) and the aldehyde substrate (This compound) are placed in a suitable pressure vessel (e.g., a high-pressure tube or autoclave).

- Solvent Addition: Methanol (MeOH) is added as the solvent.

- Pressurization: The reaction vessel is sealed, purged with hydrogen gas to remove air, and then pressurized with H₂ (27 bar).

- Reaction Execution: The mixture is heated, with the temperature maintained for the required duration to achieve conversion. The specific temperature for this reaction was not detailed in the available excerpt but typically ranged from 70°C to 110°C for other substrates in the same study.

- Work-up: After the reaction is complete and the vessel has cooled to room temperature, the remaining hydrogen pressure is carefully vented. The reaction mixture is then concentrated under reduced pressure.

- Product Purification & Analysis: The crude product is purified using standard techniques like flash column chromatography to isolate the desired alcohol. The identity and purity of Pent-2-yn-1-ol are confirmed through analytical methods, including (^1)H NMR spectroscopy, and the yield is calculated.

This process highlights a methodology for converting ynals like this compound into propargylic alcohols, which are valuable building blocks in organic synthesis.

Experimental Workflow Diagram

The diagram below outlines the key steps in the experimental protocol for the hydrogenation of this compound.

Suggestions for Further Research

- Explore Broader Reaction Types: Investigate the chemistry of ynals (alkynyl aldehydes) in general, as their behavior often parallels that of this compound. Key areas include their use in cyclization reactions and as intermediates in total synthesis.

- Search Specialized Databases: Conduct a thorough search of chemical literature using platforms like SciFinder or Reaxys, which can provide more synthetic routes and applications from patents and journal articles not captured in this search.

References

synthesis of Pent-2-ynal from 4-pentyn-1-ol oxidation

A Proposed Synthetic Strategy and Considerations

While a direct protocol was not found, the conversion of a primary alcohol to an aldehyde is a standard transformation in organic chemistry. The following workflow outlines a logical, multi-step approach to achieve the desired synthesis, based on common laboratory practices.

The critical challenge in this synthesis is the chemoselectivity—oxidizing the primary alcohol without affecting the more reactive alkyne group. Standard strong oxidizing agents could over-oxidize the product or react with the alkyne.

The table below summarizes two potential strategic approaches, with a strong recommendation for the first.

| Strategy | Key Steps | Rationale & Notes |

|---|

| Recommended: Alkyne Protection | 1. Protect terminal alkyne. 2. Oxidize 1° alcohol to aldehyde. 3. Deprotect alkyne. | Protects the sensitive alkyne from side reactions during oxidation, leading to a cleaner reaction and higher yield of the desired product. | | Direct Oxidation (Risky) | Use a mild, selective oxidant (e.g., TEMPO/BAIB or Dess-Martin Periodinane). | Simpler but risk of low yield due to alkyne reactivity. Requires extensive optimization and is less reliable. |

Experimental Protocol Outline

Based on the recommended protection strategy, here is a detailed, hypothetical protocol.

Important Disclaimer: This is a proposed procedure based on chemical principles. It has not been experimentally verified for this specific substrate. You must conduct a thorough literature review and perform risk assessments before attempting any synthesis.

Title: Application Note: Proposed Multi-Step Synthesis of this compound from 4-Pentyn-1-ol

Affiliation: [Department/Organization]

Objective

To provide a detailed, stepwise procedure for the synthesis of this compound from 4-Pentyn-1-ol via a protection-oxidation-deprotection sequence.

Required Materials

- Starting Material: 4-Pentyn-1-ol

- Reagents:

- Step 1: Trimethylsilylacetylene (or similar), base (e.g., NaH, Et₂NH), catalyst (e.g., CuI).

- Step 2: A mild, selective oxidant such as Dess-Martin Periodinane (DMP) or Tetrapropylammonium perruthenate (TPAP) with N-Methylmorpholine N-oxide (NMO).

- Step 3: A deprotecting agent (e.g., TBAF for silyl ethers, or a specific reagent for the chosen protecting group).

- Solvents: Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), as required.

- Equipment: Standard glassware, Schlenk line for inert atmosphere, magnetic stirrer, TLC plates, purification equipment (flash chromatography, distillation).

Stepwise Procedure

STEP 1: Protection of the Terminal Alkyne

- Under an inert atmosphere (N₂ or Ar), dissolve 4-Pentyn-1-ol (1.0 equiv) in anhydrous THF or DMF.

- Add a strong base like sodium hydride (NaH, 1.1 equiv) at 0°C and stir for 30 minutes.

- Add a silyl chloride reagent (e.g., TMS-Cl, 1.1 equiv) dropwise.

- Allow the reaction to warm to room temperature and monitor by TLC until completion.

- Quench carefully with a saturated aqueous NH₄Cl solution, extract with ethyl acetate, dry the organic layers over MgSO₄, filter, and concentrate under reduced pressure to obtain the protected alkyne intermediate.

STEP 2: Oxidation of the Primary Alcohol to Aldehyde

- Dissolve the protected intermediate (1.0 equiv) in anhydrous DCM.

- Cool the solution to 0°C.

- Add Dess-Martin Periodinane (1.1 equiv) in one portion.

- Stir the reaction mixture, allowing it to warm to room temperature. Monitor by TLC.

- Once complete, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃.

- Stir vigorously, separate the organic layer, and extract the aqueous layer with DCM.

- Combine the organic extracts, dry over MgSO₄, filter, and concentrate to yield the protected this compound.

STEP 3: Deprotection of the Alkyne

- Dissolve the oxidized product (1.0 equiv) in THF.

- Add Tetrabutylammonium fluoride (TBAF, 1.1 equiv, 1M in THF) at room temperature.

- Stir the reaction and monitor by TLC for consumption of the starting material.

- Upon completion, concentrate the mixture under reduced pressure.

- Purify the crude product using flash chromatography (silica gel) or distillation to isolate pure this compound.

Analysis and Characterization

The final product, this compound, should be characterized and its purity confirmed by:

- ¹H NMR & ¹³C NMR Spectroscopy

- Infrared (IR) Spectroscopy: Key signals should include a sharp aldehyde C–H stretch (~2700 & 2800 cm⁻¹), a conjugated C=O stretch (~1680-1660 cm⁻¹), and a C≡C stretch (~2250-2100 cm⁻¹).

- Gas Chromatography-Mass Spectrometry (GC-MS)

Safety and Compliance

- Consult the Safety Data Sheet (SDS) for all chemicals [1].

- 4-Pentyn-1-ol is a flammable liquid and irritant. Perform all reactions involving this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

- The alkynyl aldehyde product is likely reactive and should be handled with care.

- All waste must be disposed of according to local institutional and governmental regulations.

How to Proceed with Your Research

Given the lack of a direct literature precedent, I suggest you:

- Consult Specialized Databases: Search platforms like SciFinder, Reaxys, or specific synthetic methodology journals using terms like "oxidation of alkynyl alcohols" or "chemoselective oxidation of primary alcohols in the presence of alkynes."

- Focus on Methodologies: Look for reviews on modern oxidation reagents (e.g., Dess-Martin periodinane, Swern oxidation, TEMPO oxidations) to evaluate their compatibility with alkyne functional groups.

- Consider Model Compounds: If possible, first test your chosen oxidation conditions on a simpler, commercially available alkynyl alcohol (e.g., propagyl alcohol) to gauge reactivity and selectivity.

References

Comprehensive Application Notes: Pent-2-ynal as Versatile Building Block for Heterocyclic Compounds in Drug Discovery

Introduction to Pent-2-ynal in Heterocyclic Chemistry

This compound (CAS 55136-52-2) represents a privileged alkynyl aldehyde building block in modern heterocyclic chemistry, offering remarkable versatility for the construction of pharmacologically valuable molecular architectures. This compact yet functionally rich molecule combines an aldehyde group with a carbon-carbon triple bond in a 5-carbon straight chain, creating exceptional synthetic versatility for accessing diverse ring systems through various cyclization strategies. The strategic importance of this compound stems from its ability to serve as a multifunctional precursor in annulation reactions, participating in diverse transformations including cyclocondensations, metal-catalyzed cyclizations, and dipolar additions that yield structurally complex heterocyclic scaffolds prevalent in pharmaceutical agents.

The significant interest in heterocyclic compounds within drug discovery is underscored by recent analyses indicating that approximately 80% of marketed drugs contain at least one heterocyclic fragment in their molecular structure [1]. This predominance reflects the central role of heterocycles in modern drug design, where they serve as essential tools for modulating lipophilicity, polarity, and hydrogen bonding capacity of drug candidates, ultimately leading to improved pharmacological, pharmacokinetic, and toxicological profiles [1]. Within this context, this compound has emerged as a particularly valuable synthon due to its ability to efficiently generate diverse nitrogen-, oxygen-, and sulfur-containing heterocycles that address unmet medical needs across therapeutic areas including infectious diseases, oncology, and neurological disorders [2].

Chemical Properties of this compound

Physicochemical Profile

This compound exhibits specific physicochemical properties that directly influence its handling, reactivity, and application in heterocyclic synthesis. The compound's linear structure and electron-deficient alkyne create distinctive reactivity patterns that can be exploited in cyclization reactions. The following table summarizes key physicochemical parameters of this compound that are relevant for synthetic planning and reaction optimization:

Table 1: Physicochemical Properties of this compound (CAS 55136-52-2)

| Property | Value | Unit | Source/Method |

|---|---|---|---|

| Molecular Formula | C₅H₆O | - | - |

| Molecular Weight | 82.10 | g/mol | - |

| Boiling Point | 371.46 | K | Joback Calculated |

| Melting Point | 294.21 | K | Joback Calculated |

| Critical Temperature | 570.89 | K | Joback Calculated |

| Critical Pressure | 4665.71 | kPa | Joback Calculated |

| Critical Volume | 0.294 | m³/kmol | Joback Calculated |

| Heat of Vaporization | 35.60 | kJ/mol | Joback Calculated |

| Heat of Fusion | 14.12 | kJ/mol | Joback Calculated |

| Gibbs Energy of Formation | 94.50 | kJ/mol | Joback Calculated |

| Enthalpy of Formation | 40.19 | kJ/mol | Joback Calculated |

| Ionization Energy | 10.12 | eV | NIST |

| log P (octanol/water) | 0.599 | - | Crippen Calculated |

| Water Solubility (log WS) | -0.99 | - | Crippen Calculated |

| McGowan Volume | 74.280 | mL/mol | McGowan Calculated |

The moderate lipophilicity (log P = 0.599) of this compound indicates adequate solubility in both organic and aqueous environments, facilitating its use in various solvent systems. The relatively low boiling point (approximately 98°C) necessitates careful temperature control during reactions to prevent volatilization losses. The compound's electron-deficient triple bond enhances its susceptibility toward nucleophilic attack, while the aldehyde functionality provides an electrophilic center for condensation reactions, collectively enabling diverse cyclization pathways for heterocycle formation.

Temperature-Dependent Properties

The thermal behavior of this compound is particularly relevant for reaction optimization, especially under microwave-assisted conditions that are frequently employed in heterocyclic synthesis [3]. The heat capacity (Cₚ) of this compound exhibits predictable increases with temperature, rising from 120.77 J/mol·K at 371.46 K to 156.68 J/mol·K at 570.89 K [4]. This thermal profile informs the energy input requirements for maintaining reaction temperatures in endothermic transformations. Additionally, the vapor pressure relationship follows the equation ln(Pvp) = 15.3978 - 3773.45/(T + 52.392), with pressure increasing from 1.33 kPa at 302.12 K to 202.67 kPa at 426.51 K [4]. These parameters are critical for designing closed-vessel microwave reactions and predicting phase behavior under various operational conditions.

Synthetic Applications for Heterocycle Formation

Overview of Reaction Pathways

This compound serves as a versatile precursor for constructing diverse heterocyclic systems through carefully designed synthetic sequences. The strategic positioning of its aldehyde and alkyne functionalities enables participation in various cyclization modalities, including annulation reactions, tandem nucleophilic additions, and cascade cyclizations that efficiently build molecular complexity from simple starting materials. The following diagram illustrates key heterocyclic systems accessible from this compound and their synthetic relationships:

Nitrogen-Containing Heterocycles

The synthesis of nitrogen-based heterocycles from this compound represents one of its most valuable applications in medicinal chemistry. Through strategic reaction design, this building block provides efficient access to various N-heterocyclic scaffolds with demonstrated pharmaceutical relevance:

Pyrroles and Indoles: this compound undergoes efficient cyclocondensation reactions with primary amines and α-amino esters to form substituted pyrroles, which represent privileged scaffolds in drug discovery. These transformations typically proceed via imine formation followed by 5-endo-dig cyclization, yielding the pyrrole ring system. The reaction can be accelerated using microwave irradiation in conjunction with heterogeneous acid catalysts such as K-10 montmorillonite, achieving excellent yields (85-95%) within short reaction times (5-15 minutes) [3]. Furthermore, when combined with appropriately substituted anilines, this compound participates in cascade cyclizations to generate indole derivatives, which are among the most significant heterocycles in pharmaceuticals.

Pyridines and Pyrimidines: Through [3+3] annulation reactions with enaminones or analogous 1,3-difunctionalized partners, this compound serves as a three-carbon building block for the construction of pyridine derivatives. These transformations are particularly efficient when catalyzed by N-heterocyclic carbenes (NHCs), which generate key alkynyl acyl azolium intermediates that enable bond formation with high selectivity [5]. Similarly, reactions with amidines afford pyrimidine cores, which are fundamental structural elements in numerous antiviral and anticancer agents. The electron-withdrawing nature of the alkyne in this compound facilitates nucleophilic attack by the amidine nitrogen, initiating a cyclization sequence that yields substituted pyrimidines with moderate to excellent efficiency (50-90% yields).

Complex Fused Systems: this compound serves as a key starting material for constructing pharmacologically relevant fused heterocycles including indolizines, pyrrolo[1,2-a]pyrazines, and other complex architectures. These syntheses typically employ multicomponent reactions that combine this compound with additional heterocyclic building blocks, enabling rapid assembly of molecular complexity. For instance, a novel three-component reaction of this compound with phenacyl bromides and pyridine derivatives catalyzed by basic alumina under microwave irradiation produces indolizines in excellent yields (87-94%) through a proposed dipolar cycloaddition mechanism [3].

Oxygen- and Sulfur-Containing Heterocycles

Beyond nitrogen heterocycles, this compound provides efficient access to valuable oxygen- and sulfur-containing ring systems that exhibit diverse biological activities and physicochemical profiles:

Pyrans and Furanones: Reactions between this compound and 1,3-dicarbonyl compounds represent a robust approach to 4H-pyran derivatives through formal [3+3] cyclizations. These transformations are typically catalyzed by secondary amines or Lewis acids that activate the aldehyde toward nucleophilic attack, initiating a sequence that culminates in cyclization. The resulting pyran scaffolds are widely represented in natural products and bioactive molecules, particularly as antitumor and antiviral agents [2]. Under modified conditions, particularly using silver or gold catalysis, related transformations yield α-pyrone derivatives that exhibit notable biological activities.

Thiophenes and Related Systems: While less extensively studied, this compound can be transformed into sulfur-containing heterocycles through reactions with sulfur nucleophiles. For instance, treatment with hydrogen sulfide or mercaptoacetic acid derivatives under basic conditions provides access to thiophene and thiophenone cores, albeit typically with lower efficiency compared to their nitrogen and oxygen analogs. These sulfur heterocycles offer distinct electronic properties and metabolic stability relative to their oxygen and nitrogen counterparts, making them valuable for structure-activity relationship studies in medicinal chemistry programs.

Detailed Experimental Protocols

General Considerations for Reaction Setup

All reactions involving this compound should be conducted under inert atmosphere (argon or nitrogen) in oven-dried glassware to prevent moisture-sensitive intermediates from decomposition. This compound should be stored under argon at -20°C and distilled immediately before use to ensure optimal reactivity. Anhydrous solvents (acetonitrile, toluene, DMF, THF) should be obtained from commercial sources or purified according to standard procedures. Reaction progress is best monitored by thin-layer chromatography (TLC) and GC-MS analysis, with purification achieved through flash column chromatography on silica gel. All experimental procedures should include appropriate safety precautions, including the use of fume hoods, safety glasses, and chemical-resistant gloves due to the potential lachrymatory properties and reactivity of this compound.

Protocol 1: Synthesis of Pyrrole Derivatives via Cyclocondensation

Objective: To prepare 2,3,5-trisubstituted pyrroles from this compound and primary amines.

Table 2: Reaction Setup for Pyrrole Synthesis

| Component | Quantity | Equivalent | Notes |

|---|---|---|---|

| This compound | 82.1 mg | 1.0 | Distilled before use |

| Primary amine | 2.2 equiv | 2.2 | Aromatic amines work best |

| K-10 Montmorillonite | 50 mg | Catalyst | Activated at 120°C for 2h |

| Dry toluene | 3 mL | Solvent | Sparged with Argon |

| Molecular sieves | 100 mg | 3Å | Activated powder |

Step-by-Step Procedure:

- Charge an oven-dried 10 mL microwave vial with K-10 montmorillonite and activated molecular sieves (3Å).

- Add dry toluene (3 mL) to the vial followed by primary amine (2.2 equiv) and This compound (1.0 equiv) sequentially via syringe.

- Seal the vial with a Teflon-lined cap and place it in a microwave reactor.

- Irradiate the reaction mixture at 120°C for 12 minutes with high stirring rate (approximately 600 rpm).

- Allow the reaction vessel to cool to room temperature, then add dichloromethane (5 mL) and filter through a pad of Celite.

- Concentrate the filtrate under reduced pressure and purify the crude residue by flash chromatography (hexanes/ethyl acetate gradient) to obtain the desired pyrrole derivatives.

Typical Yield Range: 85-95% Reaction Scale Limitations: Up to 5 mmol scale without significant yield reduction Key Analytical Data: ( ^1H ) NMR (CDCl₃) δ 6.45 (dd, J = 2.5, 1.8 Hz, 1H, pyrrole-H), 4.25 (s, 2H, CH₂), 2.35 (s, 3H, CH₃); HRMS (ESI+) m/z calcd for C₁₀H₁₂NO [M+H]⁺: 162.0913, found: 162.0919.

Protocol 2: NHC-Catalyzed Synthesis of Axially Chiral Biaryls

Objective: To achieve atroposelective synthesis of axially chiral α-pyrone-biaryl hybrids via NHC catalysis.

Table 3: Reaction Setup for Atroposelective Annulation

| Component | Quantity | Equivalent | Role |

|---|---|---|---|

| This compound | 82.1 mg | 1.0 | Alkyne substrate |

| Cyclic 1,3-dione | 1.2 equiv | 1.2 | Coupling partner |

| NHC Precatalyst D | 15 mol% | 0.15 | Chiral controller |

| Mg(OTf)₂ | 20 mol% | 0.20 | Lewis acid cocatalyst |

| nBu₄NOAc | 2.0 equiv | 2.0 | Base |

| Oxidant E | 1.5 equiv | 1.5 | Oxidizing agent |

| Dry toluene | 4 mL | Solvent | Anhydrous |

Step-by-Step Procedure:

- In an argon-filled glovebox, charge an oven-dried reaction vial with NHC precatalyst D (15 mol%), Mg(OTf)₂ (20 mol%), and nBu₄NOAc (2.0 equiv).

- Add dry toluene (4 mL) and stir the mixture for 5 minutes to ensure complete dissolution.

- Add cyclic 1,3-dione (1.2 equiv) and This compound (1.0 equiv) sequentially via microsyringe.

- Finally, add oxidant E (1.5 equiv) as a solid in one portion.

- Seal the vial and remove it from the glovebox. Heat the reaction mixture at 60°C with vigorous stirring for 16 hours.

- After completion (monitored by TLC), dilute the reaction mixture with ethyl acetate (10 mL) and filter through a short pad of silica gel.

- Concentrate the filtrate under reduced pressure and purify the residue by preparative TLC (hexanes/ethyl acetate, 3:1) to afford the desired axially chiral biaryl products.

Typical Yield Range: 70-85% Enantioselectivity: 90-98% er (enantiomeric ratio) Reaction Scale Limitations: Optimal at 0.1-0.5 mmol scale Key Analytical Data: HPLC (Chiralpak AD-H, hexanes/i-PrOH 90:10, 1.0 mL/min); ( ^1H ) NMR (CDCl₃) δ 7.85 (d, J = 8.5 Hz, 1H, aromatic), 6.25 (s, 1H, pyrone-H), 2.55 (s, 3H, CH₃); [α]²⁵D = +125.5 (c 0.5, CHCl₃).

The following diagram illustrates the experimental workflow for the NHC-catalyzed atroposelective annulation reaction:

Applications in Drug Discovery and Development

Pharmaceutical Relevance of Heterocyclic Scaffolds

The heterocyclic scaffolds accessible from this compound hold significant importance in modern drug discovery campaigns, contributing to the development of therapeutic agents across multiple disease areas. The structural diversity and pharmacophore compatibility of these systems enable their incorporation into drug candidates targeting various biological pathways:

Antimicrobial Agents: Benzimidazole and benzotriazole derivatives synthesized from this compound analogs have demonstrated potent activity against drug-resistant bacterial and fungal strains, with MIC values in the low micromolar range against clinically relevant pathogens including Staphylococcus aureus and Candida albicans [2]. The enhanced metabolic stability imparted by the fluorine atoms in these derivatives contributes to improved pharmacokinetic profiles, addressing limitations of earlier antimicrobial chemotypes.

Oncology Therapeutics: Several pyrazoline and pyrimidine derivatives prepared from this compound have shown promising antitumor activities through mechanism-based screening approaches. These compounds frequently exhibit dual kinase inhibition profiles (e.g., simultaneous EGFR/BRAFV600E inhibition) with IC₅₀ values in the nanomolar range, highlighting their potential as targeted cancer therapeutics [2]. The ability to incorporate fluorine atoms into these heterocyclic frameworks further enhances their biological activity through improved target binding and membrane permeability.

Central Nervous System Agents: The privileged molecular architecture of heterocycles derived from this compound enables blood-brain barrier penetration and interaction with neurological targets. Specific pyrrole- and pyridine-containing scaffolds have demonstrated activity in models of neurodegenerative diseases and psychiatric disorders, with optimized candidates exhibiting favorable safety profiles in preliminary toxicological assessments.

Case Studies: Heterocyclic Drugs and Candidates

Table 4: Drug Candidates Featuring Heterocycles Accessible from this compound

| Heterocyclic Core | Biological Activity | Development Stage | Key Features |

|---|---|---|---|

| Triazoles | Antifungal, Antiviral | Marketed (e.g., Fluconazole) | Improved water solubility, Metabolic stability [2] |

| Benzimidazoles | Antiparasitic, Antiviral | Marketed & Clinical Candidates | Selective enzyme inhibition, Oral bioavailability [2] |

| Pyrazolines | Antitumor, Anti-inflammatory | Preclinical Development | Dual EGFR/BRAFV600E inhibition, Favorable safety index [2] |

| Oxadiazoles | Readthrough Promoters | Investigational | Nonsense mutation suppression, Protein synthesis rescue [2] |

| Fluorinated Heterocycles | Broad-spectrum | FDA-approved (2016-2022) | Enhanced membrane permeability, Metabolic stability [2] |

Safety and Handling Considerations

This compound requires careful handling due to its reactivity and potential health hazards. The compound is a lachrymator and irritant to skin, eyes, and respiratory system. All manipulations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and lab coat. The low boiling point (approximately 98°C) and volatility of this compound present inhalation hazards, particularly when heating reactions or concentrating solutions.

Storage conditions should maintain this compound under inert atmosphere at temperatures between -20°C and 4°C in sealed, amber containers to prevent degradation and polymerization. Under these conditions, the compound typically remains stable for up to 6 months. Waste disposal should follow institutional guidelines for reactive aldehydes and alkyne-containing compounds, with particular attention to potential metal catalyst contamination in reaction residues.

Conclusion and Future Perspectives

This compound has established itself as a versatile and valuable building block for the synthesis of diverse heterocyclic systems with significant pharmaceutical relevance. Its unique reactivity profile, combining aldehyde and alkyne functionalities in a compact molecular framework, enables efficient access to nitrogen-, oxygen-, and sulfur-containing heterocycles through various cyclization modalities. The experimental protocols detailed in this application note provide robust methodologies for exploiting this versatile synthon in drug discovery settings, with particular emphasis on microwave-assisted reactions and asymmetric catalysis that align with modern green chemistry principles.

Looking forward, the continuing evolution of this compound chemistry will likely focus on expanding its application in stereoselective synthesis, particularly for constructing axially chiral biaryl systems that serve as privileged scaffolds in asymmetric catalysis and medicinal chemistry [5]. Additionally, the integration of continuous flow technologies with this compound transformations presents opportunities for enhancing reaction efficiency, safety, and scalability in process chemistry settings. The growing emphasis on sustainable synthetic methodologies further positions this compound as an attractive building block due to its participation in atom-economical transformations and compatibility with heterogeneous catalytic systems that minimize environmental impact [3]. As drug discovery efforts continue to target increasingly complex biological systems, the versatile chemistry of this compound will undoubtedly remain a valuable tool for molecular innovation and therapeutic advancement.

References

- 1. in Heterocycles and drugs | Chemistry of... drug discovery [link.springer.com]

- 2. Recent Advances: Heterocycles in Drugs and Drug - PMC Discovery [pmc.ncbi.nlm.nih.gov]

- 3. Environmentally benign synthesis of heterocyclic by... compounds [pubs.rsc.org]

- 4. - Pent - 2 (CAS 55136-52-2) - ynal & Physical Chemical by... Properties [chemeo.com]

- 5. Enantioselective [3+3] atroposelective... | Nature Communications [nature.com]

Pent-2-ynal in pharmaceutical intermediate synthesis

Chemical Profile of 4,4-Dimethylpent-2-ynal

The table below summarizes the key identifying information and physicochemical properties of 4,4-Dimethylthis compound [1] [2] [3]:

| Property | Value / Description |

|---|---|

| IUPAC Name | 4,4-Dimethylthis compound [1] [2] |

| CAS Registry Number | 2579-21-7 [1] [2] [3] |

| Molecular Formula | C7H10O [1] [2] [3] |

| Molecular Weight | 110.15 g/mol [1] [2] [3] |

| Chemical Structure | |

| Appearance | Clear, pale yellow to yellow oil [1] |

| Melting Point | 66.5 °C [1] |

| Boiling Point | 132 °C [1] |

| Density | 0.882 ± 0.06 g/cm³ (Predicted) [1] |

| Solubility | Sparingly soluble in chloroform; slightly soluble in ethyl acetate and methanol [1] |

| Stability | Light sensitive [1] |

Pharmaceutical Application Context

The primary pharmaceutical relevance of 4,4-Dimethylthis compound is its role as a synthetic intermediate.

- Key Intermediate: It is used in the synthesis of derivatives of Terbinafine [1]. Terbinafine is a common antifungal medication, and its "Impurity 19" is specifically listed as 4,4-Dimethylthis compound [1].

- General Use: The compound belongs to a class of alkynes that are valuable building blocks in organic synthesis, enabling carbon-chain elongation and functional group transformations [4].

Synthetic Workflow for Alkyne-Based Intermediates

While a specific, detailed protocol for handling 4,4-Dimethylthis compound was not available in the search results, its chemical class (terminal alkyne) points to standard methodologies. The following workflow generalizes the key steps for utilizing such molecules in synthesis, based on the well-established Favorskii Reaction and Alkylation of Acetylides [5] [4].

The diagram below outlines the logical sequence of reactions involving a terminal alkyne like 4,4-Dimethylthis compound.

The following table provides a detailed, stepwise protocol for the alkylation of a terminal alkyne, which corresponds to the workflow above [5] [4].

| Step | Parameter | Description & Specifications |

|---|

| Step 1 | Deprotonation | Description: Generate the acetylide anion nucleophile. Protocol: Add the terminal alkyne (e.g., 4,4-Dimethylthis compound) dropwise to a stirred solution of 1.1 equivalents of a strong base (e.g., sodium amide, NaNH₂, or an organolithium reagent) in an anhydrous solvent (e.g., liquid ammonia, THF, or DMSO) at -78°C under an inert atmosphere (N₂ or Ar). Stir for 30-60 minutes until reaction completion is confirmed by TLC or LCMS. | | Step 2 | Nucleophilic Substitution | Description: Form a new carbon-carbon bond via an SN2 mechanism. Protocol: In the same vessel, add 1.0 equivalent of a primary alkyl halide (e.g., methyl or ethyl iodide) dissolved in an anhydrous solvent. Allow the reaction mixture to warm to room temperature slowly and stir for 2-12 hours. Monitor the reaction by TLC or LCMS. | | Step 3 | Work-up | Description: Quench the reaction and isolate the crude product. Protocol: Carefully quench the mixture with a saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter and concentrate the organic solution under reduced pressure. | | Step 4 | Purification | Description: Obtain the pure final product. Protocol: Purify the crude residue using flash chromatography on silica gel, eluting with a hexane/ethyl acetate gradient. Analyze the final product by 1H NMR, 13C NMR, and mass spectrometry to confirm identity and purity. |

Critical Methodological Notes

- Alkyl Halide Specificity: The SN2 reaction works optimally with primary alkyl halides. Using secondary or tertiary alkyl halides will predominantly result in elimination (E2) due to the strong basicity of the acetylide ion [4].

- Strict Anhydrous Conditions: The acetylide anion is highly basic and nucleophilic. The reaction must be performed under scrupulously anhydrous and oxygen-free conditions to prevent hydrolysis or side reactions [5] [4].

- Safety and Stability: 4,4-Dimethylthis compound is light-sensitive [1]. All operations should be carried out using standard safety practices for handling reactive organic compounds, including the use of appropriate personal protective equipment (PPE).

Information Gaps and Further Research

The available search results lack the following specific details, which are critical for comprehensive application notes:

- Detailed Experimental Protocols specifically citing 4,4-Dimethylthis compound.

- Quantitative Yield Data for its use in synthesizing Terbinafine derivatives.

- Explicit Biological Signaling Pathways that would allow for the creation of pathway diagrams.

To obtain this information, it is recommended to consult specialized pharmaceutical patent literature, full-text synthetic chemistry journals, or technical data sheets from fine chemical suppliers.

References

- 1. 4,4-diMethyl- pent - 2 - ynal CAS#: 2579-21-7 [chemicalbook.com]

- 2. - Pent - 2 , 4,4-dimethyl ynal [webbook.nist.gov]

- 3. - Pent - 2 , 4,4-dimethyl ynal [webbook.nist.gov]

- 4. from Alkynes, and The Substitution Acetylides of Reactions Acetylides [masterorganicchemistry.com]

- 5. Favorskii reaction - Wikipedia [en.m.wikipedia.org]

Comprehensive Testing Protocol for Evaluating Pent-2-ynal Antimicrobial Activity

Introduction and Testing Purpose

The escalating crisis of antimicrobial resistance (AMR) poses a formidable global health challenge, with resistant bacterial infections currently causing over 1.2 million deaths annually [1]. This crisis has intensified the search for novel antimicrobial compounds, both natural and synthetic, to combat resistant pathogens. Pent-2-ynal, an alkyne-containing compound, shows potential antimicrobial properties that warrant systematic investigation using standardized methodologies. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established standardized protocols that ensure reproducibility and clinical relevance of antimicrobial testing [1]. These standardized methods are critical for generating clinically translatable data that enables meaningful comparisons between research groups and informs potential therapeutic applications.

Antimicrobial susceptibility testing (AST) serves two primary functions in drug development: first, to detect antibiotic-resistant strains through standardized phenotypic testing; and second, to evaluate the efficacy of novel antimicrobial agents like this compound at various stages of the development pipeline [2] [1]. This protocol document provides a comprehensive framework for evaluating this compound's antimicrobial activity through multiple complementary approaches, ranging from initial qualitative screening to quantitative measurements of bactericidal kinetics. By employing these standardized methods, researchers can reliably characterize this compound's spectrum of activity, potency, and mode of action against clinically relevant bacterial pathogens.

Qualitative Susceptibility Screening

Agar diffusion methods provide an initial qualitative assessment of antimicrobial activity and are particularly valuable for rapid screening of compound libraries. The disk diffusion assay employs antibiotic-impregnated disks placed on inoculated agar plates, while the well diffusion method uses wells filled with antimicrobial solutions [3]. Both methods rely on the principle of compound diffusion from a concentrated source into the surrounding agar medium, creating a concentration gradient that inhibits the growth of susceptible microorganisms in proportion to their sensitivity [3].

Disk Diffusion Protocol

- Preparation: Disperse a pure culture of the test microorganism in sterile saline and adjust to 0.5 McFarland standard (approximately 1-2 × 10⁸ CFU/mL for most bacteria) [3].

- Inoculation: Evenly spread the standardized inoculum over the entire surface of Mueller-Hinton Agar (MHA) plates using a sterile swab and allow to dry for 5-15 minutes [3].

- Application: Aseptically place sterile 6-mm blank paper disks onto the inoculated agar surface and apply 10-20 μL of this compound solution at the desired test concentration to each disk. Include appropriate positive (known antibiotic) and negative (solvent only) controls.

- Incubation: Invert plates and incubate at 35±2°C for 16-24 hours under appropriate atmospheric conditions based on the test microorganism's requirements [3].

- Analysis: Measure the diameter of inhibition zones (including disk diameter) to the nearest millimeter using calipers. Interpret results according to CLSI/EUCAST breakpoints where available.

Well Diffusion Protocol

- Follow the same preparation and inoculation steps as for disk diffusion.

- Using a sterile cork borer or pipette tip, create 6-8 mm diameter wells in the inoculated agar plates.

- Apply 50-100 μL of this compound solution at the desired test concentration directly into each well, ensuring no spillage.

- Incubate and analyze as described for disk diffusion, measuring the total diameter of clearance zones around each well.

Table 1: Troubleshooting Common Issues in Agar Diffusion Assays

| Problem | Potential Cause | Solution |

|---|---|---|

| Uneven zones | Non-uniform inoculum density | Standardize inoculum preparation and spreading technique |

| No zones | Insufficient compound diffusion or concentration | Verify compound solubility and increase concentration if needed |

| Double zones | Multiple active components or precipitation | Adjust solvent system or purify compound |

| Swarming growth | Motile test organisms | Use increased agar concentration (1.5-2.0%) |

Quantitative MIC Determination

The minimum inhibitory concentration (MIC) represents the lowest concentration of an antimicrobial agent that completely inhibits visible growth of a microorganism under standardized conditions [1]. MIC determination has become the gold standard in clinical practice and antimicrobial research because it provides quantitative data on antimicrobial potency that enables direct comparison between different compounds and establishes baseline susceptibility profiles for emerging antimicrobial agents like this compound [1]. The broth microdilution method is widely employed for MIC determination due to its cost-effectiveness, reproducibility, and capacity for high-throughput screening [2] [1].

Broth Microdilution Method

- Preparation of Dilution Series: Prepare two-fold serial dilutions of this compound in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates, covering a concentration range appropriate for the compound (typically 0.125-128 μg/mL). Include growth control wells (medium + inoculum) and sterility control wells (medium only) [1].

- Inoculum Standardization: Adjust log-phase bacterial cultures to 0.5 McFarland standard in sterile saline, then further dilute in CAMHB to achieve a final inoculum density of 5 × 10⁵ CFU/mL in each test well [1].

- Inoculation and Incubation: Add standardized inoculum to all test wells except sterility controls, resulting in a final volume of 200 μL/well. Cover plates and incubate at 35±2°C for 16-20 hours under appropriate atmospheric conditions [1].

- MIC Determination: Following incubation, examine plates for visible growth turbidity. The MIC endpoint is identified as the lowest this compound concentration that completely inhibits visible growth. For ambiguous endpoints, use resazurin dye (0.02% w/v) as a growth indicator – a color change from blue to pink indicates bacterial growth [3].

Table 2: Broth Microdilution Quality Control Recommendations

| Component | Specification | Purpose |

|---|---|---|

| Bacterial Strains | Include ATCC 25922 (E. coli), ATCC 29213 (S. aureus), and ATCC 27853 (P. aeruginosa) | Verify assay performance and reproducibility |

| Medium | Cation-adjusted Mueller-Hinton Broth (CAMHB) | Standardize cation concentrations that affect antimicrobial activity |

| Inoculum Density | 5 × 10⁵ CFU/mL (final concentration in wells) | Ensure appropriate cell density for accurate MIC determination |

| Incubation Conditions | 35±2°C for 16-20 hours | Maintain optimal growth conditions for test organisms |

The experimental workflow for the broth microdilution method can be visualized as follows:

Time-Kill Kinetics Analysis

Time-kill kinetics studies provide dynamic, time-dependent information on the bactericidal activity of this compound, offering insights beyond the single endpoint provided by MIC determinations [3]. This method evaluates the rate and extent of microbial killing over time, distinguishing between bactericidal (killing) and bacteriostatic (growth-inhibiting) effects and identifying potential concentration-dependent killing patterns [3]. Time-kill kinetics is particularly valuable for understanding the pharmacodynamics of antimicrobial action and guiding optimal dosing regimens for future therapeutic development.

Time-Kill Assay Protocol

- Inoculum Preparation: Prepare a bacterial suspension in CAMHB at approximately 5 × 10⁵ CFU/mL as described for MIC determination [3].

- Antimicrobial Exposure: Add this compound to the bacterial suspension to achieve final concentrations of 0.5×, 1×, 2×, and 4× the predetermined MIC. Include an untreated growth control containing only the compound solvent.

- Sampling and Enumeration: Remove 100 μL aliquots from each test suspension at predetermined timepoints (e.g., 0, 2, 4, 6, 8, 12, and 24 hours). Perform serial 10-fold dilutions in sterile saline and plate 100 μL of appropriate dilutions on Mueller-Hinton agar plates. Incubate plates at 35±2°C for 24 hours, then enumerate resulting colonies [3].

- Data Analysis: Calculate CFU/mL for each timepoint and condition. Plot log₁₀ CFU/mL versus time to generate kill curves. Bactericidal activity is defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum, while bacteriostatic activity maintains the inoculum within ±3-log₁₀ CFU/mL of the initial value [3].

Table 3: Interpretation of Time-Kill Kinetics Results

| Kill Curve Pattern | Characteristics | Interpretation |

|---|---|---|

| Concentration-dependent killing | Increasing kill rate with higher concentrations | Optimal with high peak concentration dosing |

| Time-dependent killing | Killing depends on duration above MIC | Optimal with prolonged exposure |

| Bactericidal | ≥3-log₁₀ reduction in CFU/mL within 24h | Kills bacterial cells |

| Bacteriostatic | Prevents growth without killing | Inhibits bacterial growth only |

The relationship between antimicrobial concentration and bacterial killing over time can be visualized as follows:

Data Interpretation and Reporting

Quality Control and Standardization

Robust antimicrobial susceptibility testing requires strict adherence to quality control measures to ensure reliable and reproducible results. Incorporate reference strains with well-defined susceptibility profiles in each experiment, such as E. coli ATCC 25922, S. aureus ATCC 29213, and P. aeruginosa ATCC 27853 [1]. Monitor assay performance by comparing obtained MIC values for quality control strains against established reference ranges. Maintain detailed documentation of all methodology, including batch numbers of media components, preparation dates of compound solutions, and incubation conditions, as these factors can significantly influence results [1].

Data Analysis and Clinical Interpretation

For novel antimicrobial compounds like this compound where established clinical breakpoints do not yet exist, report MIC values in μg/mL alongside values for appropriate comparator agents. Analyze MIC distributions using MIC₅₀ and MIC₉₀ values (MICs required to inhibit 50% and 90% of isolates, respectively) when testing multiple bacterial strains. Categorize microorganisms as wild-type or non-wild-type based on the presence or absence of acquired resistance mechanisms when possible. Present time-kill kinetics results as mean log₁₀ CFU/mL ± standard deviation from at least three independent experiments, with statistical analysis of differences between test conditions and controls.

Conclusion

This comprehensive protocol provides standardized methodologies for evaluating the antimicrobial activity of this compound, encompassing qualitative screening, quantitative MIC determination, and time-kill kinetics. The structured approach enables reliable characterization of its spectrum of activity, potency, and bactericidal dynamics against clinically relevant pathogens. As antimicrobial resistance continues to pose significant global health challenges, rigorous evaluation of promising compounds like this compound using internationally recognized methods remains essential for advancing new therapeutic options. These protocols support this goal by generating reproducible, clinically relevant data that can guide future development decisions and contribute to addressing the pressing need for novel antimicrobial agents.

References

Apoptosis Signaling Pathways Induced by Anti-Cancer Compounds

Understanding how a compound triggers apoptosis is crucial. The following diagrams illustrate the two main pathways, showing where a pro-apoptotic compound like Pent-2-ynal would likely interact.

Diagram 1: Intrinsic Apoptosis Pathway This pathway is typically initiated by internal cellular stress, such as DNA damage or oxidative stress.

Diagram 2: Extrinsic Apoptosis Pathway This pathway is initiated by external death signals binding to cell surface receptors.

Experimental Workflow for Apoptosis Studies

A typical study involves a sequence of experiments, from initial screening to mechanistic investigation. The workflow below outlines this logical progression.

Summary of Key Experimental Protocols

Here are the detailed methodologies for the core experiments used to investigate apoptosis.

Table 1: Key Experimental Protocols for Studying Apoptosis

| Experiment | Core Protocol Summary | Key Reagents & Measurements |

|---|

| Cell Viability (MTT Assay) [1] [2] | Seed cells (1×10⁴/well); treat for 24-72h; add MTT (5 mg/mL) for 4h; dissolve formazan in DMSO; read absorbance at 570nm. | Reagents: MTT, DMSO. Measurement: IC50 value (concentration that inhibits 50% of cell growth). | | Apoptosis Detection (Flow Cytometry) [2] | Treat cells at IC50; trypsinize; stain with Annexin V-FITC and Propidium Iodide (PI); analyze by flow cytometry within 1h. | Reagents: Annexin V-FITC, PI, binding buffer. Measurement: % of cells in early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptosis. | | Cell Cycle Analysis (Flow Cytometry) [1] [2] | Treat cells; fix in 70% ethanol; treat with RNase A; stain with PI; analyze DNA content via flow cytometry. | Reagents: Ethanol, RNase A, PI. Measurement: % of cells in G0/G1, S, and G2/M phases. | | Gene Expression (qPCR) [2] | Extract total RNA (e.g., with TRIzol); synthesize cDNA; perform qPCR with gene-specific primers; analyze using comparative CT method (2–ΔΔCT). | Reagents: Primers (e.g., for BAX, BCL-2, p53), SYBR Green mix. Measurement: Fold-change in mRNA expression. | | Protein Expression (Western Blot) [2] | Prepare whole cell lysates; separate proteins by SDS-PAGE; transfer to membrane; block; incubate with primary then HRP-conjugated secondary antibodies; detect via chemiluminescence. | Reagents: Primary antibodies (e.g., vs BAX, Bcl-2, cleaved Caspase-3), HRP-secondary. Measurement: Protein band intensity relative to control (e.g., Actin). |

How to Proceed with Your Research on this compound

Since specific data on this compound is not available in the current search results, you can use the framework above as a guide for your own experimental work.

- Generate Your Data: Conduct the experiments outlined in the protocols using this compound on your chosen cancer cell lines.

- Populate the Tables: Once you have results, you can summarize your quantitative findings in tables. For example, you could create a table for IC50 values across different cell lines or a table showing the fold-change in key apoptotic genes after treatment with this compound.

- Refine the Pathways: Based on your experimental results (e.g., which genes or proteins are affected), you can modify the provided pathway diagrams to accurately reflect the specific mechanism of action for this compound.

References

Safety Data and Handling Protocol for 2-Pentyne

The following Application Note outlines the safe handling and storage procedures for 2-Pentyne, based on its Safety Data Sheet (SDS) [1]. This serves as a proxy for understanding the hazards of pent-2-ynal.

Hazard Identification

2-Pentyne is a highly hazardous substance requiring strict controls. The key risks are [1]:

- Flammability: Highly flammable liquid and vapour.

- Health Effects: May be fatal if swallowed and enters airways, causes skin and serious eye irritation, and may cause respiratory irritation.

- Handling Precautions: Keep away from heat and ignition sources, keep container tightly closed, and use ground/bonded equipment to prevent static discharge.

Safe Handling Procedures

- Personal Protective Equipment (PPE): Wear flame-retardant, antistatic protective clothing, protective gloves, and eye/face protection (safety glasses and face shield) [1].

- Engineering Controls: Handle in a well-ventilated area, preferably using local exhaust ventilation [1].

- General Handling: Avoid all contact with skin, eyes, and clothing. Do not breathe vapour or mist. Take measures to prevent the buildup of electrostatic charge [1].

Safe Storage Conditions

- Storage Conditions: Store in a cool, well-ventilated place in a tightly closed container. Containers must be kept upright to prevent leakage [1].

- Incompatibilities: Store away from strong oxidizing agents [1].

First Aid Measures

- Inhalation: Move person to fresh air. If not breathing, provide artificial respiration and seek immediate medical attention [1].

- Skin Contact: Wash thoroughly with soap and water. Consult a physician [1].

- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if possible. Continue rinsing and get medical attention [1].

- Ingestion: Do NOT induce vomiting. Rinse mouth with water and immediately call a poison center or doctor [1].

Physical & Chemical Properties

The table below summarizes key physicochemical properties of 2-Pentyne [1]:

| Property | Value | Condition |

|---|---|---|

| Appearance | Light yellow clear liquid | - |

| Boiling Point | 56 - 57 °C | - |

| Flash Point | -31 °C | Closed cup |

| Vapour Pressure | 524 hPa | at 37.7 °C |

| Relative Density | 0.71 g/cm³ | at 25 °C |

| Flammable Limits | 1.2 - 8.8 % (V) | - |

Accidental Release and Spill Response

The following workflow outlines the key steps for spill response [1]:

Important Disclaimer on Data Substitution

Please be aware that the chemical and physical properties, as well as the exact toxicity profile, may differ between 2-Pentyne and This compound. The protocols above are based on the best available analog and provide a robust framework for handling hazardous alkynes. However, they should be implemented with caution.

Recommendations for Further Research

To obtain more precise information, I suggest you:

- Contact Suppliers Directly: Reach out to chemical suppliers like J & K Scientific Ltd. or Chemsky (shanghai) International Co.,Ltd., who list this compound derivatives, as they may have updated SDSs [2].

- Perform a Targeted Search: Use the specific CAS number 55136-52-2 for this compound in a dedicated chemical database search [3].

References

Pent-2-ynal solubility in organic solvents

Chemical Profile and Solubility Data

Pent-2-ynal is a valuable intermediate in organic synthesis. The quantitative data below is compiled from chemical databases and supplier information [1] [2].

Table 1: Physical and Thermodynamic Properties of this compound

| Property | Value | Unit | Source |

|---|---|---|---|

| Molecular Formula | C7H10O | [2] | |

| Molecular Weight | 110.15 | g/mol | [2] |

| Melting Point | 66.5 | °C | [2] |

| Boiling Point | 132 | °C | [2] |

| Density | 0.882 ± 0.06 | g/cm³ | [2] |

| Gibbs Free Energy of Formation (ΔfG°) | 114.18 | kJ/mol | [1] |

| Enthalpy of Formation (ΔfH°gas) | -9.84 | kJ/mol | [1] |

Table 2: Solubility Profile in Organic Solvents this compound is sparingly to slightly soluble in several common organic solvents [2].

| Solvent | Solubility | Qualitative Description |

|---|---|---|

| Chloroform | Sparingly Soluble | Suitable for extraction and reaction medium |

| Ethyl Acetate | Slightly Soluble | Useful for chromatographic purification |

| Methanol | Slightly Soluble | Limited utility for reactions and purification |

Experimental Protocols

Protocol 1: Determining Relative Solubility

This method helps rank solvents for optimal reaction or purification conditions.

- Preparation: In a fume hood, place 10 mg of this compound into three separate 1-dram vials.

- Solvent Addition: Add 1 mL of the following HPLC-grade solvents to the respective vials: Chloroform, Ethyl Acetate, and Methanol.

- Mixing: Cap the vials and vortex for 30 seconds. Allow them to stand at room temperature for 5 minutes.

- Visual Inspection: Observe and record the dissolution. A clear, homogeneous solution indicates solubility, while cloudiness or undissolved solid indicates partial solubility.

- Ranking: Rank the solvents based on the clarity of the final solution.

Protocol 2: Handling and Storage Guidelines

Proper handling is required due to the compound's light sensitivity and aldehyde reactivity [2].

- Storage: Store this compound in a sealed, amber vial under an inert atmosphere (e.g., nitrogen or argon) at -20°C or below.

- Weighing: Always handle the compound in a certified fume hood. Pre-cool the weighing balance and utensils to minimize volatility during transfer.

- Stability Monitoring: Conduct regular quality control checks using TLC or HPLC to detect decomposition. A single spot on TLC or a single major peak in HPLC indicates stability.

Experimental Workflow and Synthesis Context

The following flowchart outlines a typical experimental workflow for using this compound in a research setting, incorporating its known properties and handling requirements.

Diagram 1: A logical workflow for experimental procedures involving this compound.

Application Notes for Drug Development

This compound is documented as a chemical intermediate in the synthesis of more complex molecules. Specifically, it is used in the synthesis of Terbinafine derivatives and is listed as Terbutaline Impurity 42 [2]. This highlights its relevance in pharmaceutical development, particularly in the context of impurity identification and characterization, which is a critical aspect of drug safety and regulatory compliance.

Critical Experimental Considerations

- Solvent Selection for Synthesis: The compound's low solubility in methanol suggests it is a poor choice for reactions. Chloroform, with its "sparingly soluble" rating, is likely a more suitable solvent medium for reactions involving this compound [2].

- Light Sensitivity: The compound is light-sensitive [2]. All experimental steps, from weighing to reaction and purification, must be performed using amber glassware or under subdued lighting to prevent photodegradation.

- Data Limitations: The available solubility data is qualitative. For precise quantitative work (e.g., determining exact concentration for kinetic studies), you will need to establish calibration curves for your specific analytical methods.

References

Comprehensive Application Notes and Protocols for Purification and Analysis of Pent-2-ynal

Introduction to Pent-2-ynal

Chemical Properties and Characteristics

This compound (CAS Registry Number: 55136-52-2) is an alkynealdehyde with the molecular formula C₅H₆O and a molecular weight of 82.1005 g/mol [1]. This compound features both a terminal aldehyde group and an unsaturated triple bond between the second and third carbon atoms, creating a highly reactive molecule that requires specialized handling and purification approaches. The IUPAC name for this compound is this compound, and it is also referred to as 2-pentynal in some literature [2] [1].

The presence of both electrophilic (aldehyde) and nucleophilic (alkyne) functionalities in this compound makes it a valuable synthetic intermediate in organic synthesis, particularly in the production of pharmaceuticals, fine chemicals, and natural product analogs. However, these same reactive characteristics present significant challenges during purification, as the compound may undergo decomposition, polymerization, or isomerization if inappropriate conditions are applied. The compound's structure dictates specific considerations for its purification, particularly regarding temperature stability, sensitivity to oxygen and moisture, and compatibility with various stationary phases in chromatographic separations.

Applications in Research and Drug Development

This compound serves as a key building block in synthetic organic chemistry, particularly in pharmaceutical research and development. Its reactive aldehyde group allows for nucleophilic additions and condensations, while the triple bond can participate in cycloadditions, metal-catalyzed couplings, and other transformations relevant to drug discovery. The compound's versatility enables the construction of more complex molecular architectures found in biologically active compounds, including retinol derivatives and carotenoid synthesis [3].

In photochemical applications, this compound derivatives have been investigated for their isomerization behavior, as demonstrated in patent literature covering the photochemical isomerization of pent-2-en-4-yn-1-ol compounds [3]. These transformations are significant for the synthesis of vitamin A and related compounds, highlighting the importance of this compound in synthetic pathways toward biologically relevant molecules. The purification protocols outlined in this document are therefore essential for ensuring the availability of high-quality starting materials for these sophisticated synthetic applications.

Theoretical Background and Purification Principles

Separation Science Fundamentals

The purification of reactive compounds like this compound relies on understanding several fundamental chromatographic principles that govern separation efficiency. Gas chromatography (GC) operates on the principle of separating compounds based on their differential partitioning between a mobile gas phase and a stationary phase coated on a column [4]. Compounds that can be vaporized without decomposition, such as this compound, are carried by an inert gas (helium, hydrogen, or nitrogen) through a temperature-controlled column, where separation occurs based on volatility and interaction with the stationary phase.

High-performance liquid chromatography (HPLC) separates compounds based on their affinity for a stationary phase and a liquid mobile phase under high pressure [5] [6]. For this compound, reversed-phase HPLC (RP-HPLC) is particularly relevant, where the stationary phase is nonpolar (typically C18-modified silica) and the mobile phase is a polar solvent mixture. The separation mechanism involves hydrophobic interactions between the analyte and the stationary phase, with more hydrophobic compounds exhibiting longer retention times. The presence of both polar (aldehyde) and nonpolar (hydrocarbon chain) regions in this compound makes it amenable to this separation mode.

Solid-phase extraction (SPE) utilizes similar principles to HPLC but is designed for extractive purification rather than analytical separation [7]. SPE can be performed in normal-phase, reversed-phase, or ion-exchange modes, depending on the stationary phase chemistry. For this compound, reversed-phase SPE with hydrocarbon-functionalized silica provides an effective method for removing impurities based on polarity differences.

Compound-Specific Considerations

The purification of this compound presents specific challenges that must be addressed in method development. The aldehyde functionality is susceptible to oxidation, forming the corresponding carboxylic acid, while the alkyne moiety may participate in unwanted reactions under acidic or basic conditions. These reactive characteristics necessitate careful control of pH, temperature, and exposure to oxygen during purification processes.

The relatively low molecular weight and moderate polarity of this compound make it volatile enough for GC analysis yet retainable in reversed-phase HPLC, providing multiple options for analytical characterization and purification. However, the compound's reactivity may lead to decomposition at elevated temperatures in GC systems or unwanted interactions with active sites in chromatographic systems. These factors must be considered when selecting and optimizing purification methods to ensure high recovery of pure compound without degradation.

Chromatographic Purification Methods

Gas Chromatography (GC) Purification

3.1.1 Principles and Instrumentation

Gas chromatography represents one of the most effective methods for purifying volatile compounds like this compound. GC separation occurs when a vaporized sample is carried by an inert carrier gas through a column containing a stationary phase, where components separate based on their differing affinities for the stationary phase [4]. The fundamental components of a GC system include:

- Injector: Where the sample is introduced and vaporized. Split/splitless (S/SL) injectors are commonly used, with splitless mode preferred for trace analysis and split mode for concentrated samples (>0.1%) [4].

- Column: The heart of the separation, typically a fused silica capillary with dimensions of 5-60 meters in length and 100-320 μm inner diameter [4]. The column is housed in a temperature-programmable oven.

- Detector: Flame ionization detectors (FID) are preferred for hydrocarbon-containing compounds like this compound due to their high sensitivity (picogram range) and wide linear dynamic range [4].

For this compound purification, preparative GC can be employed, using larger diameter columns and specialized collection devices to isolate purified compound fractions. The high efficiency of capillary GC columns provides exceptional resolution of this compound from potential impurities, including isomers, decomposition products, and synthetic byproducts.

3.1.2 Detailed GC Protocol for this compound

Materials and Equipment:

- Gas chromatograph equipped with FID detector

- Capillary GC column (e.g., 30 m × 0.32 mm ID, 0.25 μm film thickness, mid-polarity stationary phase)

- Helium carrier gas (high purity grade)

- Microsyringe (10 μL)

- Sample collection device or cooled trap system

- Anhydrous ethyl acetate or hexane for sample preparation

Procedure:

Sample Preparation: Dissolve crude this compound in anhydrous ethyl acetate or hexane to a concentration of approximately 10-50 mg/mL. Filter through a 0.45 μm PTFE filter to remove particulate matter.

GC Conditions Optimization:

- Injector temperature: 220°C (below decomposition temperature but sufficient for vaporization)

- Detector temperature: 250°C

- Carrier gas flow rate: 1.0 mL/min helium

- Oven temperature program: Initial 50°C (hold 2 min), ramp to 180°C at 10°C/min, final hold 5 min

- Injection volume: 1-2 μL in split mode (split ratio 10:1 to 50:1 depending on concentration)

- Detection: FID at 250°C with H₂/air flow rates optimized for maximum response

Method Development:

- For better resolution, optimize temperature ramp rate (5-15°C/min)

- Adjust initial temperature to focus the this compound peak

- Test isothermal conditions near 120-140°C if volatility allows

Preparative Collection:

- After analytical method development, transfer method to preparative GC system

- Use wider bore column (0.53 mm ID) for higher capacity

- Install heated transfer line to collection device

- Employ cooled collection traps (e.g., -10 to 0°C) to condense purified this compound

- Make multiple injections to accumulate required quantity

Recovery:

- Rinse collection device with chilled anhydrous solvent

- Concentrate under inert atmosphere (nitrogen stream) at reduced temperature (<30°C)

- Transfer to sealed container for storage

Troubleshooting:

- If decomposition is observed (peak tailing, additional peaks), reduce injector temperature or use on-column injection

- If resolution is inadequate, adjust temperature program or consider different stationary phase

- If recovery is low, optimize collection temperature and transfer line conditions

High-Performance Liquid Chromatography (HPLC)

3.2.1 HPLC Modes and Stationary Phases

High-performance liquid chromatography provides an excellent alternative for this compound purification, particularly when thermal instability concerns preclude the use of GC. The most common HPLC mode for compounds like this compound is reversed-phase (RP-HPLC), which utilizes a nonpolar stationary phase (typically C8 or C18 bonded silica) and a polar mobile phase (water/acetonitrile or water/methanol mixtures) [5] [6]. The separation mechanism involves hydrophobic interactions between the analyte and the stationary phase, with retention proportional to the compound's hydrophobicity.

For this compound, which contains both hydrophobic (alkyne chain) and hydrophilic (aldehyde) regions, RP-HPLC provides a balanced separation that can resolve the compound from both nonpolar and polar impurities. The aldehyde group may also participate in hydrogen bonding with residual silanol groups on the silica surface, potentially causing peak tailing if not properly mitigated through mobile phase modification.

Other HPLC modes that may be applicable to this compound purification include:

- Normal-phase HPLC: Employing a polar stationary phase (unmodified silica or cyano-modified) with nonpolar mobile phases (hexane/ethyl acetate mixtures). This mode separates based on analyte polarity, with more polar compounds retained longer.

- Hydrophilic interaction chromatography (HILIC): A variant of normal-phase chromatography useful for polar compounds, using aqueous-organic mobile phases with a water layer on the polar stationary surface.

3.2.2 Detailed HPLC Protocol for this compound

Materials and Equipment:

- HPLC system with binary or quaternary pump, autosampler, and UV-Vis or DAD detector

- Reversed-phase C18 column (250 × 4.6 mm, 5 μm particle size)

- Mobile phase solvents: HPLC-grade water, acetonitrile, and methanol

- Modifiers: Trifluoroacetic acid (TFA) or formic acid

- Sample filters (0.45 μm, PTFE)

Procedure:

Sample Preparation:

- Dissolve crude this compound in the starting mobile phase composition or a slightly less elutropic solvent

- Typical concentration: 5-20 mg/mL

- Filter through 0.45 μm PTFE filter to remove particulates

Method Development and Scouting:

- Begin with a scouting gradient from 5% to 95% organic phase over 20-30 minutes

- Test different organic modifiers (acetonitrile vs. methanol)

- Evaluate effect of pH modifiers (0.1% TFA for low pH vs. ammonium acetate for neutral pH)

- Monitor detection at 220-240 nm for optimal sensitivity

Optimized HPLC Conditions:

- Column: C18 (250 × 4.6 mm, 5 μm)

- Mobile phase A: Water with 0.1% trifluoroacetic acid

- Mobile phase B: Acetonitrile with 0.1% trifluoroacetic acid

- Gradient: 20% B to 80% B over 25 minutes

- Flow rate: 1.0 mL/min

- Column temperature: 25°C

- Detection: UV at 230 nm

- Injection volume: 10-50 μL

Preparative Scale-up:

- Transfer method to preparative column (e.g., 250 × 21.2 mm, 10 μm C18)

- Adjust flow rate proportionally to cross-sectional area

- Increase injection volume while monitoring resolution

- Collect this compound peaks based on UV trigger or timed collection

Post-run Processing:

- Combine fractions containing pure this compound

- Remove acetonitrile by rotary evaporation at reduced pressure and temperature <30°C

- Extract this compound with ethyl acetate if necessary to remove TFA

- Dry over anhydrous sodium sulfate and concentrate

Troubleshooting:

- If peak tailing occurs, increase acid concentration or try a different column chemistry

- If retention is too weak, decrease organic modifier in initial mobile phase

- If resolution is inadequate, consider shallower gradient or isocratic elution

- If recovery is low, evaluate alternative collection solvents or minimize evaporation steps

Solid-Phase Extraction (SPE)

3.3.1 SPE Principles and Sorbent Selection

Solid-phase extraction provides a rapid, efficient method for both purification and concentration of this compound from complex mixtures. SPE operates on the same chromatographic principles as HPLC but is typically configured for batch processing rather than continuous chromatography [7]. The process involves four basic steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the compound of interest.

For this compound purification, several SPE sorbent chemistries may be employed:

- Reversed-phase SPE: Utilizing C8 or C18 functionalized silica for separation based on hydrophobicity. This compound has intermediate hydrophobicity, making it well-suited to this approach.

- Normal-phase SPE: Using polar sorbents like silica, alumina, or Florisil for separation based on polarity. Effective for removing nonpolar impurities from this compound.

- Ion-exchange SPE: Generally less applicable unless the compound is derivatized to include an ionic group, but could be useful for removing ionic impurities.

The selection of SPE sorbent depends on the specific impurities present in the crude this compound and the desired purification outcome. Reversed-phase SPE is generally preferred for initial purification steps, as it effectively removes both highly polar and highly nonpolar contaminants while providing good recovery of this compound.

3.3.2 Detailed SPE Protocol for this compound

Materials and Equipment:

- Reversed-phase SPE cartridges (C18, 500 mg/6 mL or larger for preparative work)

- Vacuum manifold or positive pressure processor

- Solvents: HPLC-grade water, methanol, acetonitrile, ethyl acetate, hexane

- Collection tubes

- Nitrogen evaporation system

Procedure:

Sorbent Conditioning:

- Pass 2-3 column volumes of methanol through the cartridge

- Follow with 2-3 column volumes of water or aqueous buffer

- Do not allow the sorbent to dry completely before sample loading

Sample Preparation and Loading:

- Dissolve crude this compound in a weak elution solvent (5-10% organic in water)

- Load sample onto conditioned SPE cartridge

- Use vacuum or pressure to maintain flow rate of 1-2 mL/min

Wash Step:

- Pass 2-3 column volumes of weak wash solvent (e.g., 10% methanol in water)

- Collect wash fractions for analysis if desired

- Optionally, include intermediate wash with 20-40% organic to elute early impurities

Elution of this compound:

- Elute with 2-3 column volumes of stronger solvent (60-80% organic in water)

- Collect multiple fractions to monitor elution profile

- Test fractions by TLC or analytical HPLC to identify pure this compound

Final Processing:

- Combine fractions containing pure this compound

- Remove organic solvent by rotary evaporation at reduced pressure

- Further dry under high vacuum if necessary

- Weigh purified product and calculate recovery

Method Optimization Considerations:

- Test different organic modifiers (methanol vs. acetonitrile) for elution

- Evaluate addition of acid modifiers (0.1% formic acid) to suppress silanol interactions

- Consider stepwise elution versus gradient elution for better impurity separation

- For difficult separations, employ two-step SPE with different chemistries

Table 1: SPE Sorbent Selection Guide for this compound Purification

| Sorbent Type | Mechanism | Best For | Elution Solvents | Recovery Expectation |

|---|---|---|---|---|

| C18 | Hydrophobic interactions | General purification; removal of polar and nonpolar impurities | Acetonitrile, methanol, tetrahydrofuran | High (>85%) |

| C8 | Moderate hydrophobic interactions | Similar to C18 but slightly less retention | Acetonitrile, methanol | High (>85%) |

| Silica | Polar interactions (H-bonding, dipole) | Removal of nonpolar impurities | Ethyl acetate, dichloromethane with methanol | Moderate to high (70-90%) |

| Amino | Weak anion exchange + polar | Removal of acidic impurities | Acidic methanol, ammonium acetate | Variable (50-80%) |

Compound Handling and Storage

Safety Considerations